Cas no 14472-14-1 (4-Bromo-3-methylphenol)

4-Bromo-3-methylphenol 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-methylphenol
- 4-Bromo-m-cresol
- AURORA 4271
- 4-BROMO-3-METHYLPHENOLBRO7H7C
- Phenol, 4-bromo-3-methyl-
- 3-methyl-4-bromophenol
- 4-Br-3-MeC6H3OH
- 4-Br-3-me-phenol
- 4-brom-3-methylphenol
- 4-bromo-3-methyl-phenol
- 4-bromo-5-methyl-phenol
- azido-ClickGreen
- para-bromo-meta-cresol
- Phenol,4-bromo-3-methyl
- 4-Bromo-3-methylphenol,4-Bromo-m-cresol
- 2-Bromo-5-hydroxytoluene, 4-Bromo-m-cresol
- AKOS BBS-00008110
- 4-BroMo-3-Methylphenol 98%
- 4-Bromo-3-methylphenol,98%
- 4-bromo-3-methyl phenol
- GPOQODYGMUTOQL-UHFFFAOYSA-N
- zlchem 434
- PubChem2201
- 2-bromo-5-hydroxytoluene
- 4-Bromo-3-methylphenol #
- KSC497G6L
- AMBZ0105
- Jsp002621
- ZLC0291
- EBD28395
- 9KTP3W6RV2
- Phenol, 4-bromo-3-methyl-;4-Bromo-3-methylphenol
- CS-D0701
- B3658
- FT-0617828
- SY007895
- Z401597308
- BP-12644
- AKOS000274493
- SCHEMBL49999
- EN300-111587
- SB33667
- 14472-14-1
- NS00024706
- AM20020498
- DTXSID80162791
- AS-17315
- 4-Bromo-3-methylphenol, 98%
- InChI=1/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H
- AC-6544
- EINECS 238-464-3
- W-108150
- MFCD00079723
- m-Cresol, 4-bromo-
- DB-024341
-
- MDL: MFCD00079723
- インチ: 1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
- InChIKey: GPOQODYGMUTOQL-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C([H])([H])[H])O[H]
- BRN: 1859122
計算された属性
- せいみつぶんしりょう: 185.96803g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 185.96803g/mol
- 単一同位体質量: 185.96803g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 9
- 複雑さ: 94.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 6
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.3839 (rough estimate)
- ゆうかいてん: 59-61 °C (lit.)
- ふってん: 142-145 °C/23 mmHg(lit.)
- フラッシュポイント: 142-145℃/23mm
- 屈折率: 1.5772 (estimate)
- PSA: 20.23000
- LogP: 2.46310
- ようかいせい: 不溶性
4-Bromo-3-methylphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
- セキュリティ用語:S26;S37/39
- 包装カテゴリ:III
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- 包装グループ:III
4-Bromo-3-methylphenol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
4-Bromo-3-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB149483-25 g |
4-Bromo-3-methylphenol, 99%; . |
14472-14-1 | 99% | 25g |
€126.60 | 2023-05-09 | |
eNovation Chemicals LLC | D402137-100g |
4-Bromo-3-methylphenol |
14472-14-1 | 97% | 100g |
$380 | 2024-06-05 | |
eNovation Chemicals LLC | D402137-500g |
4-Bromo-3-methylphenol |
14472-14-1 | 97% | 500g |
$980 | 2024-06-05 | |
Enamine | EN300-111587-0.1g |
4-bromo-3-methylphenol |
14472-14-1 | 95% | 0.1g |
$19.0 | 2023-10-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254629-5 g |
4-Bromo-3-methylphenol, |
14472-14-1 | 5g |
¥662.00 | 2023-07-11 | ||
AstaTech | 66911-100/G |
4-BROMO-3-METHYL-PHENOL |
14472-14-1 | 97% | 100g |
$59 | 2023-09-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124282-25g |
4-Bromo-3-methylphenol |
14472-14-1 | >98.0%(GC) | 25g |
¥136.90 | 2023-09-04 | |
Chemenu | CM116877-1000g |
4-Bromo-3-methylphenol |
14472-14-1 | 95+% | 1000g |
$569 | 2021-06-17 | |
TRC | B687515-1g |
4-Bromo-3-methylphenol |
14472-14-1 | 1g |
$ 90.00 | 2022-06-06 | ||
Fluorochem | 018300-25g |
4-Bromo-3-methylphenol |
14472-14-1 | 99% | 25g |
£22.00 | 2022-03-01 |
4-Bromo-3-methylphenol 関連文献
-
1. CCLXXIII.—Nitrosation of phenols. Part III. Nitrosation of 4-halogeno-o- and -m-cresols and oximation of the 4-halogeno-2 : 5-toluquinonesHerbert Henry Hodgson,Francis Harry Moore J. Chem. Soc. 1926 129 2036
-
W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319
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Jens Andersen,Carsten Tschierske,Siegmar Diele,Dirk Lose J. Mater. Chem. 1996 6 1297
4-Bromo-3-methylphenolに関する追加情報
Professional Introduction to 4-Bromo-3-methylphenol (CAS No. 14472-14-1)
4-Bromo-3-methylphenol, with the chemical identifier CAS No. 14472-14-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic hydroxyl compound, featuring both bromine and methyl substituents, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The unique structural properties of 4-Bromo-3-methylphenol make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 4-Bromo-3-methylphenol consists of a benzene ring substituted with a hydroxyl group at the 3-position and a bromine atom at the 4-position, along with a methyl group at the 3-position. This configuration imparts distinct reactivity patterns, making it a useful building block for further functionalization. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed coupling reactions.
In recent years, 4-Bromo-3-methylphenol has been extensively studied for its potential applications in drug development. Its structural motif is found in several bioactive compounds, including antimicrobial agents, anti-inflammatory drugs, and even in the synthesis of more complex molecules such as kinase inhibitors. The bromine atom, in particular, serves as a handle for further derivatization, enabling chemists to introduce additional functional groups or linkages as needed.
One of the most compelling aspects of 4-Bromo-3-methylphenol is its role in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in biologically active natural products. By incorporating CAS No. 14472-14-1 into the synthesis pathway, researchers can efficiently construct nitrogen-containing heterocycles that exhibit enhanced pharmacological properties. For instance, studies have demonstrated its utility in the preparation of quinoline derivatives, which are known for their antimicrobial and antitumor activities.
The pharmaceutical industry has also explored the use of 4-Bromo-3-methylphenol in the development of novel therapeutic agents. Its ability to serve as a precursor for more complex molecules has led to its incorporation into various drug discovery programs. Researchers have leveraged its reactivity to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The compound's structural features allow for fine-tuning of drug-like properties, including solubility, bioavailability, and metabolic stability.
Beyond pharmaceutical applications, CAS No. 14472-14-1 finds utility in materials science and agrochemical research. Its aromatic nature makes it a candidate for developing advanced materials with specific electronic properties. Additionally, derivatives of this compound have been investigated for their potential as pesticides or herbicides due to their ability to interact with biological targets in plants and pests.
The synthesis of 4-Bromo-3-methylphenol itself is an area of active research. Several methods have been reported for its preparation, ranging from traditional organic synthesis techniques to more modern approaches involving catalytic processes or flow chemistry. These methods often focus on improving yield, purity, and scalability, which are critical factors for industrial applications. Recent advancements have also emphasized greener synthetic routes that minimize waste and reduce environmental impact.
In conclusion, 4-Bromo-3-methylphenol (CAS No. 14472-14-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical research, enabling the development of novel therapeutic agents with diverse biological activities. Furthermore, its utility in materials science and agrochemicals underscores its importance beyond traditional medicinal chemistry contexts. As research continues to uncover new synthetic strategies and applications, the significance of this compound is expected to grow even further.
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